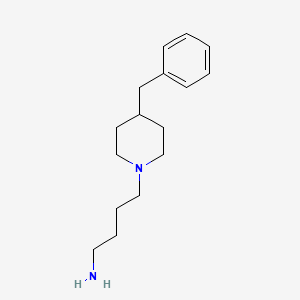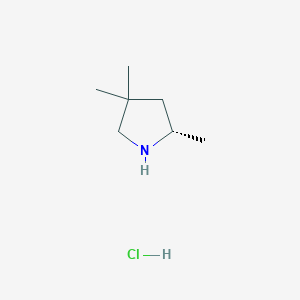
4-(4-Benzylpiperidin-1-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Benzylpiperidin-1-yl)butan-1-amine” is a chemical compound with the molecular formula C16H26N2 . It is a complex organic compound that belongs to the class of organic compounds known as benzylpiperidines .
Synthesis Analysis
The synthesis of “this compound” involves complex organic reactions. Unfortunately, the specific synthesis process is not available in the retrieved data. For detailed synthesis procedures, it’s recommended to refer to specialized chemical synthesis databases or literature .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available in the retrieved data. The reactivity of this compound would depend on various factors including the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 246.4 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Alzheimer's Disease Research
A study investigated 2-benzylpiperidin-N-benzylpyrimidin-4-amines for their potential in treating Alzheimer's disease (AD). These compounds showed promising results as multi-targeted AD therapeutics, demonstrating anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. One derivative, N(2)-(1-benzylpiperidin-4-yl)-N(4)-(3,4-dimethoxybenzyl)pyrimidine-2,4-diamine, emerged as a lead candidate due to its dual cholinesterase inhibitory profile and good cell viability in neuroblastoma cells (Mohamed et al., 2012).
Antitumor Activity
A synthesized compound structurally related to 4-(4-Benzylpiperidin-1-yl)butan-1-amine demonstrated significant antitumor activity against the Hela cell line. The study focused on the synthesis, crystal structure, and antitumor efficacy of this compound, indicating potential applications in cancer research (叶姣 et al., 2015).
Synthesis and Spectroscopy Studies
Research on the solvent-free synthesis of Schiff bases, including E-imines derived from 1-benzylpiperidin amines, has been conducted. This study provides insight into the chemical properties and potential applications of benzylpiperidin derivatives in various fields, including materials science and medicinal chemistry (Mayavel et al., 2015).
Cholinesterase and Monoamine Oxidase Inhibitor
Another study designed and synthesized new indole derivatives based on a similar structure, identifying them as dual inhibitors of cholinesterase and monoamine oxidase. This highlights the compound's potential in treating neurological disorders (Bautista-Aguilera et al., 2014).
Development of Novel Heterocyclic Compounds
Research involving benzimidazole-tethered oxazepine heterocyclic hybrids has utilized similar chemical structures. This study focuses on synthesizing novel compounds with potential applications in pharmaceuticals and chemical research (Almansour et al., 2016).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c17-10-4-5-11-18-12-8-16(9-13-18)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCDIYVGRWHKMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B2368935.png)

![1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride](/img/structure/B2368937.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2368938.png)
![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2368940.png)
![3-[2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2368941.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoline](/img/structure/B2368947.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2368954.png)
![3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2368955.png)


